REACTION_CXSMILES
|
C([O:3][C:4](=[O:30])[CH:5]([CH2:20][C:21]1[CH:26]=[C:25]([F:27])[C:24]([F:28])=[C:23]([F:29])[CH:22]=1)[N:6]=C(C1C=CC=CC=1)C1C=CC=CC=1)C.[ClH:31]>O>[ClH:31].[F:27][C:25]1[CH:26]=[C:21]([CH:22]=[C:23]([F:29])[C:24]=1[F:28])[CH2:20][CH:5]([C:4]([OH:30])=[O:3])[NH2:6] |f:3.4|
|
Name
|
N-(Diphenylmethylene) (3,4,5-trifluoro)-D,L-Phenylalanine ethyl ester
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(N=C(C1=CC=CC=C1)C1=CC=CC=C1)CC1=CC(=C(C(=C1)F)F)F)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethyl ether (4×20 mL)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC=1C=C(CC(N)C(=O)O)C=C(C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |